

# Saffron Extract Demonstrates Significant Efficacy Over Placebo in Mitigating Mild to Moderate Depression

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## Compound of Interest

Compound Name: Saffron oil

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A comprehensive review of randomized controlled trials (RCTs) reveals that saffron extract is not only more effective than a placebo but also rivals the efficacy of conventional antidepressant medications in treating mild to moderate depression, often with a more favorable side effect profile.

Numerous clinical studies have substantiated the antidepressant properties of saffron (*Crocus sativus* L.), positioning it as a viable alternative or adjunct therapy for individuals experiencing mild to moderate depressive symptoms.[1][2] Meta-analyses of these trials have consistently shown a large positive effect size for saffron supplementation compared to placebo in reducing the severity of depression.[3][4] The standard dosage in most successful clinical trials has been 30 mg of saffron extract administered daily.[5][6]

It is important to clarify that the clinical evidence supports the use of standardized saffron extract, derived from the plant's stigmas or petals, rather than what might be commercially marketed as "saffron oil." The term "saffron oil" is not consistently used in the scientific literature regarding oral treatment for depression and may refer to volatile oil preparations or other formulations not tested in the cited studies.

## Quantitative Analysis of Saffron Extract vs. Placebo

The following table summarizes the key quantitative findings from several randomized controlled trials comparing the efficacy of saffron extract to a placebo in the treatment of mild to

moderate depression.

Study/Meta-analysis	Number of Participants	Dosage of Saffron Extract	Duration of Treatment	Primary Outcome Measure(s)	Key Findings: Saffron Extract vs. Placebo
Meta-analysis (Hausenblas et al., 2013)	2 placebo-controlled trials	30 mg/day	6-8 weeks	Depression symptom scores	Large effect size (Mean Effect Size = 1.62, $p < 0.001$ ) for saffron in reducing depressive symptoms.[5]
Meta-analysis (Tóth et al., 2019)	9 pooled randomized trials	Not specified	Not specified	Severity of depression	Saffron is significantly more effective than placebo ( $g = 0.891$ ).[4]
Lopresti et al., 2025	202	28 mg/day (Affron)	12 weeks	Depression, Anxiety, Stress Scale (DASS-21)	Statistically significant greater reduction in depressive symptoms compared to placebo.[7]
Jackson et al., 2021	56	30 mg/day	8 weeks	Profile of Mood States (POMS)	Significant reduction in depression scores and improved social relationships

					compared to placebo.[6][8]
Mazidi et al., 2016	60	100 mg/day	12 weeks	Hamilton Depression Rating Scale (HAM-D)	Saffron was effective in reducing depression scores.
Akhondzadeh et al., 2005	40	30 mg/day	6 weeks	Hamilton Depression Rating Scale (HAM-D)	Saffron produced a significantly better outcome on the HAM-D than placebo.

## Experimental Protocols

The methodologies employed in the key clinical trials assessing the efficacy of saffron extract are crucial for understanding the validity of their findings. A typical experimental design is a randomized, double-blind, placebo-controlled trial.

### Participant Selection:

- **Inclusion Criteria:** Generally, participants are adults (18-70 years) diagnosed with mild to moderate depression according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria.[9] A baseline score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale or Beck Depression Inventory) is often required.
- **Exclusion Criteria:** Common exclusion criteria include a diagnosis of severe depression, bipolar disorder, psychosis, a history of substance abuse, and the use of other antidepressant medications or psychotherapy during the trial period.

### Intervention:

- **Saffron Group:** Participants in the intervention group typically receive capsules containing a standardized extract of *Crocus sativus* L. A common and effective dosage is 30 mg per day,

sometimes administered as 15 mg twice daily.[\[10\]](#)

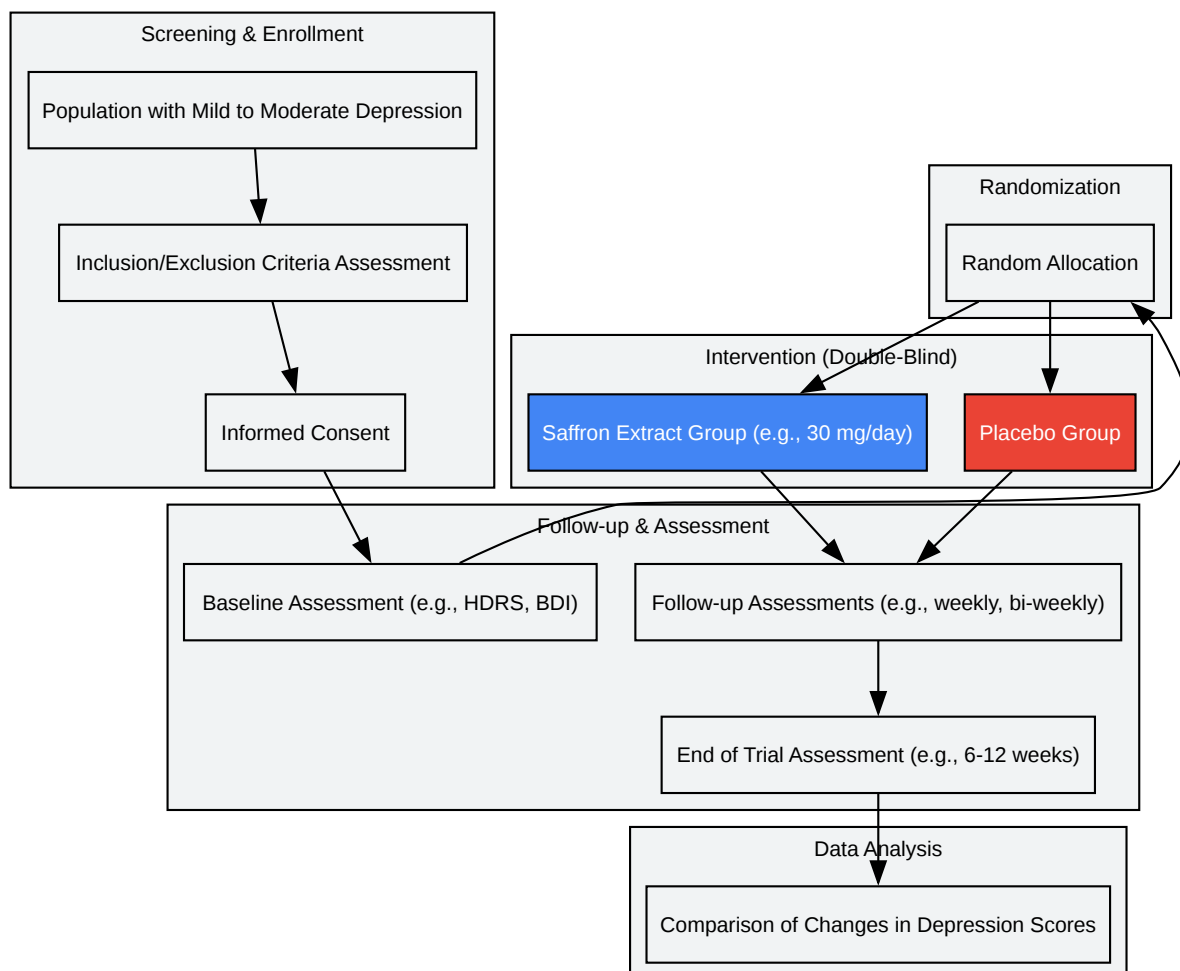
- Placebo Group: The control group receives capsules identical in appearance, taste, and smell to the saffron capsules but containing an inert substance.

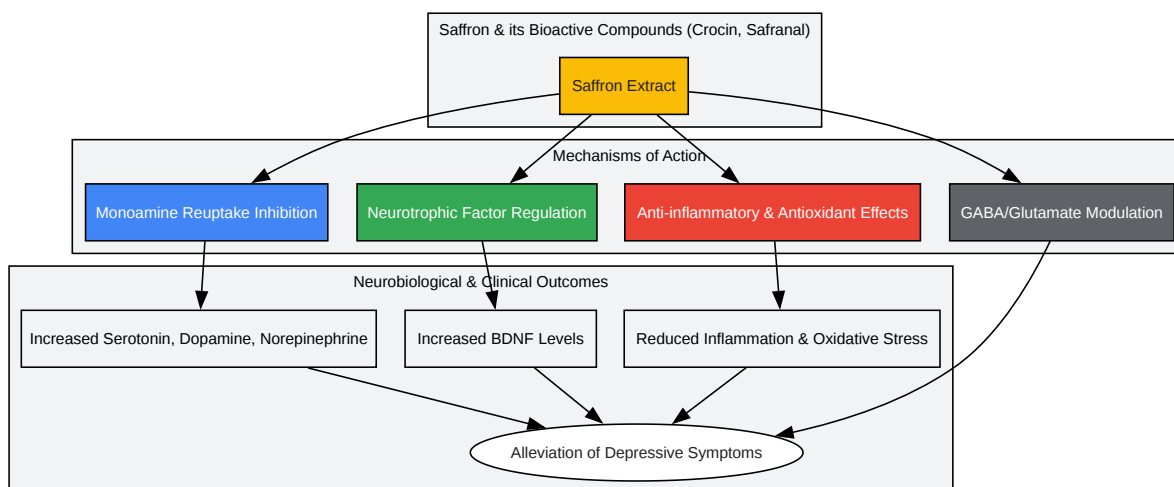
Outcome Measures: The primary outcome is the change in depression scores from baseline to the end of the treatment period. This is assessed using validated psychiatric rating scales such as:

- Hamilton Depression Rating Scale (HDRS or HAM-D)
- Beck Depression Inventory (BDI)
- Depression, Anxiety, Stress Scale (DASS)

Secondary outcome measures may include assessments of anxiety, stress, and overall quality of life.

Trial Duration: Most randomized controlled trials have a duration of 6 to 12 weeks.[\[7\]](#)





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